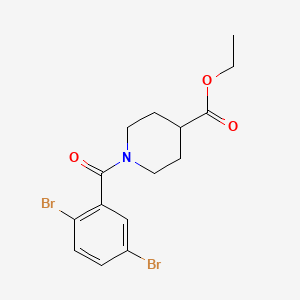
Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a dibromobenzoyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate typically involves the following steps:
Formation of the Dibromobenzoyl Intermediate: The starting material, 2,5-dibromobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperidine: The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form the 1-(2,5-dibromobenzoyl)piperidine intermediate.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: Products with azide or cyano groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the benzoyl group.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dibromobenzoyl and piperidine moieties. These interactions may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzoyl-4-piperidinecarboxylate: Lacks the dibromo substitution, which may affect its reactivity and biological activity.
Ethyl 1-(2,4-dibromobenzoyl)-4-piperidinecarboxylate: Similar structure but with different bromine substitution pattern, potentially leading to different chemical and biological properties.
Uniqueness
Ethyl 1-(2,5-dibromobenzoyl)-4-piperidinecarboxylate is unique due to the specific positioning of the dibromo groups on the benzoyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H17Br2NO3 |
|---|---|
Molecular Weight |
419.11 g/mol |
IUPAC Name |
ethyl 1-(2,5-dibromobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17Br2NO3/c1-2-21-15(20)10-5-7-18(8-6-10)14(19)12-9-11(16)3-4-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
LOBPVAOJLXGCTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















